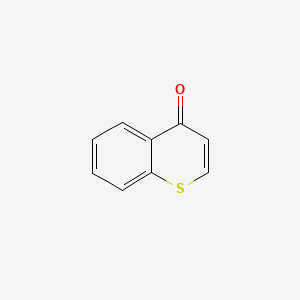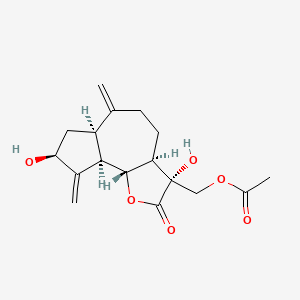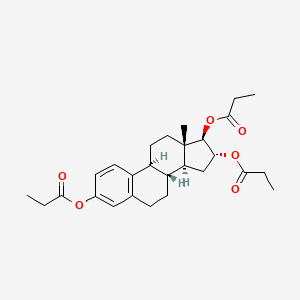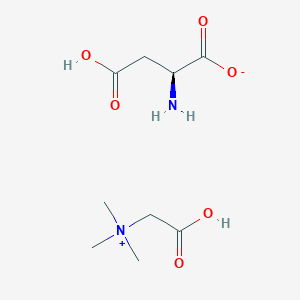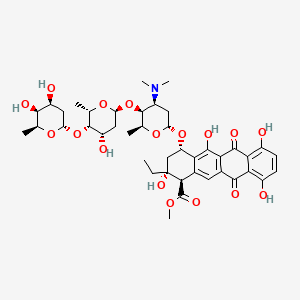
VTP-766
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VTP-766 is a potent orally active and selective liver X receptor beta (LXRbeta) agonist targeted for the treatment of atopic dermatitis and acute coronary syndrome. VTP-766 has LXRbeta IC50 = 3 nM, LXRalpha IC50 = 81 nM, respectively. VTP-766 was also active in cellular assays (EC50 = 4.5 nM in THP1 cells) and had moderate stability (CYP2C9 approximately 700 nM). VTP-766 was also active in vivo in cynomolgus monkeys at a dose range of 1 to 10 mg/kg
Wissenschaftliche Forschungsanwendungen
Vascular-Targeted Photodynamic Therapy (VTP) in Prostate Cancer
VTP, using WST11, is a local ablation approach relying on rapid, free radical-mediated destruction of tumor vasculature. A phase III trial demonstrated that VTP significantly reduced disease progression compared to active surveillance in patients with low-risk prostate cancer. Further research has focused on combining VTP with androgen deprivation therapy to improve efficacy in higher-risk prostate cancers. This combination has shown promising results in inhibiting tumor growth in animal models, suggesting potential clinical application in locally advanced prostate cancer (Kim et al., 2018).
Impact on Vehicle Technology
The U.S. Department of Energy's Vehicle Technologies Program (VTP) aims to develop energy-efficient and environmentally friendly highway transportation technologies. Research in this area includes evaluating advanced fuel cell and hydrogen storage systems for vehicles. These studies aim to quantify the fuel displacement and costs associated with these advanced systems, contributing to the broader goal of reducing petroleum use (Kim et al., 2016).
Application in Astronomy
VTP has also found application in astronomy, specifically in the dissemination of VOEvents, which describe transient celestial events. The VOEvent Transport Protocol (VTP) facilitates the sharing of this information within the astronomical community. This is crucial for analyzing and responding to large volumes of transient data detected by large scale surveys (Swinbank, 2014).
Enhancing Immunotherapy in Resistant Tumors
Research has shown that VTP can be combined with immunotherapies, such as PD-1 inhibitors and OX40 agonists, to improve treatment efficacy in resistant tumors. This combination leads to increased tumor infiltration by cytotoxic and helper T cells, depletion of regulatory T cells, and suppression of myeloid-derived suppressor cells, enhancing the overall antitumor immune response (Alvim et al., 2021).
Training and Safety in Hazardous Industrial Spaces
VTP has been utilized in the form of 'virtual training pills' (VTP) for operator training in hazardous industrial spaces, such as decommissioned nuclear power plants. This approach, which involves delivering learning content through short educational games using virtual reality platforms, has shown effectiveness in enhancing learning and safety management (Longo et al., 2021).
Eigenschaften
Produktname |
VTP-766 |
|---|---|
IUPAC-Name |
Unknown |
SMILES |
Unknown |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VTP-766; VTP 766; VTP766. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



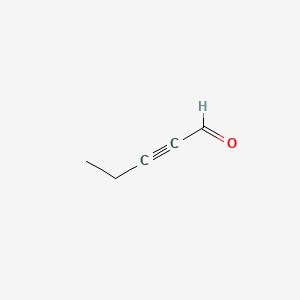
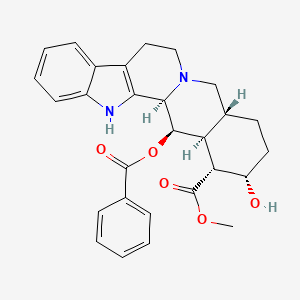
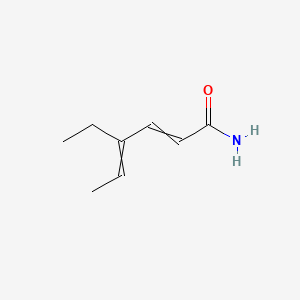
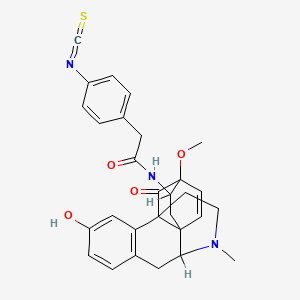
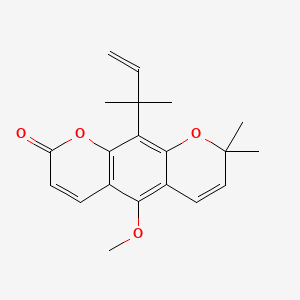
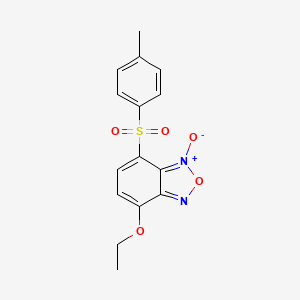
![N-[[(6-methyl-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1194880.png)
![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)
